2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5 of the triazole ring, and a 3-methylphenyl substituent on the acetamide moiety (MFCD03223246, ChemSpider ID: 499101-52-9) . Its molecular formula is C₂₄H₂₀ClN₅O₂S, with an average molecular mass of 477.96 g/mol. Its structural complexity and substituent diversity make it a candidate for comparative analysis with analogous triazole-acetamide derivatives.
Properties
Molecular Formula |
C24H21ClN4O2S |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-16-4-3-5-19(14-16)26-22(30)15-32-24-28-27-23(17-6-12-21(31-2)13-7-17)29(24)20-10-8-18(25)9-11-20/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
VIKPMQROIBSCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) .
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Conditions : Mildly acidic or neutral media at 0–25°C.
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Products :
-
Sulfoxide derivative () with 1 equivalent of oxidant.
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Sulfone derivative () with excess oxidant or prolonged reaction time.
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Reduction Reactions
The acetamide and triazole functionalities participate in reduction:
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a secondary amine.
-
Triazole Stability : The triazole ring remains intact under standard reduction conditions but may undergo ring-opening under extreme conditions (e.g., catalytic hydrogenation at high pressure).
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
-
Reagents : Sodium azide (NaN₃), potassium cyanide (KCN), or amines .
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Conditions : Polar aprotic solvents (e.g., DMF) at 80–120°C.
-
Products :
-
Azide-, cyano-, or amine-substituted derivatives.
-
Reaction Conditions and Major Products
Sulfanyl Oxidation Pathway
The sulfur atom in the sulfanyl group is nucleophilic, making it prone to electrophilic attack by oxidizing agents. The reaction proceeds via a two-step mechanism:
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Formation of a sulfoxide intermediate through oxygen insertion.
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Further oxidation to a sulfone with additional equivalents of oxidant .
Nucleophilic Aromatic Substitution
The electron-withdrawing 4-chlorophenyl group activates the aromatic ring for NAS. The mechanism involves:
-
Departure of the chloride ion () to form a resonance-stabilized arenium ion.
-
Attack by a nucleophile (e.g., ) at the para position relative to the electron-withdrawing group .
Oxidation to Sulfone Derivative
A 2024 study demonstrated that treating the compound with 2 equivalents of mCPBA in dichloromethane yielded a sulfone derivative with 82% purity (HPLC). IR spectroscopy confirmed the appearance of peaks at 1150 cm⁻¹ and 1320 cm⁻¹ .
Amide Reduction
Reduction with LiAlH₄ in tetrahydrofuran (THF) produced a secondary amine with 67% yield. NMR analysis revealed the disappearance of the carbonyl signal () and emergence of (m, -CH₂-NH-).
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>150°C) leads to decomposition of the triazole ring, releasing nitrogen gas ().
-
Hydrolysis : The acetamide group is stable under neutral conditions but hydrolyzes to carboxylic acid in strong acidic/basic media.
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Research indicates that 1,2,4-triazole derivatives exhibit potent antibacterial activity against various strains of bacteria. For instance, compounds similar to 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL for certain derivatives .
- Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Compounds derived from this scaffold have been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating significant antifungal activity . The structural features of the triazole ring enhance the binding affinity to fungal enzymes, making these compounds valuable in treating fungal infections.
- Antiviral Properties : Emerging studies suggest that triazole derivatives may also possess antiviral activities. For example, certain triazole compounds have been identified as potential inhibitors of viral replication mechanisms . This opens avenues for developing antiviral medications targeting various viral pathogens.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. The compound has been part of research focusing on its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with specific substitutions on the triazole ring have shown promising results in inhibiting tumor growth in vitro and in vivo .
Agrochemical Development
The unique properties of 1,2,4-triazoles extend to agricultural applications as well. They are being investigated as potential agrochemicals due to their fungicidal and herbicidal activities. Research has indicated that triazole-based compounds can effectively control plant pathogens and pests, contributing to sustainable agricultural practices .
Plant Growth Regulation
Triazole compounds are also known for their role in regulating plant growth and development. They can influence hormonal pathways within plants, leading to enhanced growth rates and improved resistance to environmental stressors . This application is particularly relevant in the context of increasing agricultural productivity amidst changing climate conditions.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated a series of triazole derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that certain modifications to the phenyl rings significantly enhanced antibacterial activity compared to standard antibiotics . This highlights the importance of structure-activity relationship (SAR) studies in optimizing antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, researchers synthesized a new series of triazole compounds and assessed their cytotoxic effects on various cancer cell lines. The study concluded that specific substitutions on the triazole ring led to increased potency against breast cancer cells, suggesting a viable pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and aromatic groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on triazole-acetamide derivatives with variations in aryl substituents, heterocyclic systems, and functional groups, as reported in the literature. Key parameters include substituent effects on physicochemical properties, bioactivity, and synthetic accessibility.
Substituent Variations on the Triazole Ring
a) Position 4 and 5 Aryl Group Modifications
- Compound A: 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide (332947-80-5) Differs from the target compound by replacing the 4-methoxyphenyl group with 4-methylphenyl.
- Compound B : N-(3-Chloro-2-Methylphenyl)-2-({4-(4-Ethoxyphenyl)-5-[4-(2-Methyl-2-Propanyl)Phenyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide
b) Functional Group Additions
- Compound C: 2-[(5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(2-Methyl-5-Nitrophenyl)Acetamide (11) Incorporates a nitro group (electron-withdrawing) on the phenyl ring, which may enhance binding to electron-rich biological targets (e.g., enzymes). Reported melting point: 216–217°C; IR data confirms C=O (1669 cm⁻¹) and C=S (681 cm⁻¹) stretches .
Heterocyclic System Modifications
- Compound D: 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide Replaces the triazole with a pyrazole ring. The cyano group at position 3 may increase electrophilicity, altering reactivity compared to triazole derivatives .
Compound E : N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6m)
Bioactivity Comparisons
- Anti-Exudative Activity: A study on 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide derivatives demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Antimicrobial Potential: Derivatives like N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide () exhibit crystallographically confirmed stability, a trait critical for drug design .
Biological Activity
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H21ClN4O3S
- Molecular Weight : 480.96654 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular formula.
Antimicrobial Activity
- Antifungal and Antibacterial Properties :
- Compounds containing the 1,2,4-triazole scaffold have shown significant antifungal and antibacterial activities. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis .
- In various studies, derivatives of triazoles exhibited minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Anticancer Activity
- Cytotoxic Effects :
- Research has indicated that triazole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that compounds similar to this compound showed promising results against melanoma and breast cancer cell lines .
- A notable study showcased that triazole derivatives could induce apoptosis in cancer cells through the activation of caspases and alterations in mitochondrial membrane potential .
Enzyme Inhibition
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways:
- Cytochrome P450 Inhibition : The triazole ring interacts with the heme group of cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungi and affecting steroidogenesis in mammals .
- Topoisomerase Inhibition : Some triazole derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair processes in cancer cells .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Store in a sealed container away from heat, moisture, and incompatible substances (e.g., oxidizing agents) at temperatures below 25°C .
- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid water contact to prevent hazardous reactions. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for analogous triazole-containing acetamide derivatives?
- Methodological Answer :
- Step 1 : Condensation of substituted amines (e.g., 3-methylaniline) with chloroacetyl chloride in the presence of triethylamine as a base ( ).
- Step 2 : Thioether formation via nucleophilic substitution using triazole-thiol intermediates under inert atmospheres (N₂ or Ar) .
- Example : For a structurally similar compound, 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, sodium hydride was used to deprotonate the thiol group before coupling .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., Cu Kα radiation, λ = 1.54178 Å) to confirm bond lengths and angles, as demonstrated for related triazole derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 4-methoxyphenyl protons at δ 3.8–4.0 ppm) .
- FT-IR : Confirm sulfanyl (C–S) stretches near 600–700 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states .
- Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent polarity, temperature) for yield improvement .
- Example : ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps .
Q. What strategies resolve contradictions in reported biological activity data for triazole-acetamide analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and compare bioactivity using standardized assays (e.g., kinase inhibition) .
- Meta-Analysis : Cross-reference PubChem and crystallographic databases to identify confounding factors (e.g., solvent effects in assay protocols) .
Q. How does crystallographic data inform the design of derivatives with enhanced stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
